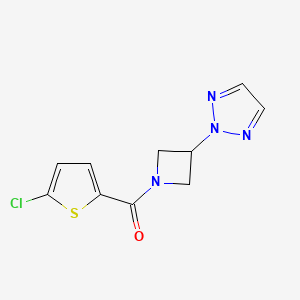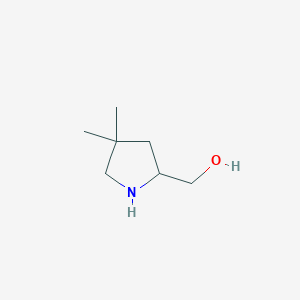
Boc-Ala-D-Glu(OBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Ala-D-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-alanyl-D-glutamic acid benzyl ester, is a synthetic peptide derivative. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation. It is particularly valuable in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-D-Glu(OBzl)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reaction: The protected alanine is coupled with the protected glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Benzyl Ester Formation: The carboxyl group of glutamic acid is esterified with benzyl alcohol to form the benzyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of amino acids are protected and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
化学反应分析
Types of Reactions
Boc-Ala-D-Glu(OBzl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the free acid
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for benzyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis
Major Products
Deprotected Peptide: Removal of protecting groups yields the free peptide.
Coupled Peptide: Coupling with other amino acids or peptides forms longer peptide chains.
Hydrolyzed Product: Hydrolysis yields the free acid form of the peptide
科学研究应用
Boc-Ala-D-Glu(OBzl)-OH is extensively used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Protein-Protein Interaction Studies: It is used to study the binding mechanisms between proteins.
Enzyme-Substrate Interaction Studies: It helps elucidate the interactions between enzymes and their substrates.
Protein-Ligand Interaction Studies: It is employed to explore the binding of ligands to proteins.
Structural and Functional Analysis: Researchers use it to investigate the impact of modifications on protein structure and function
作用机制
The mechanism of action of Boc-Ala-D-Glu(OBzl)-OH involves its ability to form hydrogen bonds and covalent bonds with various substrates. The specific amino acids in the compound, such as alanine and glutamic acid, facilitate these interactions. The amide group in the peptide allows for covalent bonding, enhancing its binding affinity towards proteins, enzymes, and small molecules .
相似化合物的比较
Similar Compounds
Boc-Ala-D-Glu(OBzl)-NH2: Similar in structure but with an amide group instead of a hydroxyl group.
Boc-Ala-D-Glu(OBzl)-OMe: Similar but with a methyl ester instead of a benzyl ester.
Boc-Ala-D-Glu(OBzl)-OEt: Similar but with an ethyl ester instead of a benzyl ester
Uniqueness
Boc-Ala-D-Glu(OBzl)-OH is unique due to its specific combination of protecting groups and esterification, which provides stability and ease of manipulation in peptide synthesis. Its ability to form hydrogen and covalent bonds with a wide range of substrates makes it particularly valuable in research applications .
属性
IUPAC Name |
(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFKECLMHVFMHE-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)
![Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2370699.png)
![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)

![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)


